molecular formula C13H22N4O2 B2959308 4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 872999-07-0

4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B2959308
CAS RN: 872999-07-0
M. Wt: 266.345
InChI Key: GPPWROXEQAURAI-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .


Molecular Structure Analysis

Pyrazolines have a nitrogen-based hetero-aromatic ring structure .


Chemical Reactions Analysis

Pyrazolines and their derivatives have shown a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Physical And Chemical Properties Analysis

Although cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, these compounds increase dramatically under cellular damage .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds with structures similar to "4-(5-Amino-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester" serve as building blocks in the synthesis of diverse heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, demonstrating their versatility in creating complex molecular structures with potential applications in drug development and materials science (Gomaa & Ali, 2020).

Biopolymer Modification

Research on xylan derivatives highlights the potential of using similar compounds for the chemical modification of biopolymers. This could lead to the creation of new materials with specific properties, such as increased solubility or altered mechanical strength, which could have applications in drug delivery and biodegradable materials (Petzold-Welcke et al., 2014).

Central Nervous System (CNS) Drug Development

Compounds with similar chemical structures may have potential as lead molecules in the synthesis of drugs acting on the CNS. Their ability to bind to various functional groups can pave the way for the development of new treatments for CNS disorders, highlighting their significance in medicinal chemistry (Saganuwan, 2017).

Environmental Chemistry

Studies on esters similar to "this compound" contribute to understanding their fate and behavior in aquatic environments. This knowledge is crucial for assessing the environmental impact of chemical compounds and developing strategies for pollution control and sustainable chemistry (Haman et al., 2015).

Asymmetric Synthesis

The application of chiral sulfinamides in asymmetric synthesis of N-heterocycles, including piperidines and pyrrolidines, showcases the importance of structurally similar compounds in creating enantiomerically pure substances. This has significant implications for pharmaceuticals and agrochemicals, where the activity and safety of chiral compounds can vary markedly between enantiomers (Philip et al., 2020).

Mechanism of Action

Acetylcholinesterase (AchE) is a principal enzyme which hydrolyze acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. It was reported that AchE reduced activity affected normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Safety and Hazards

The novel pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide B4 has a confirmed nontoxic AchE inhibitory effect. It has no effect on MDA concentrations and on critical swimming of the model fish .

properties

IUPAC Name

tert-butyl 4-(5-aminopyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-8-5-10(6-9-16)17-11(14)4-7-15-17/h4,7,10H,5-6,8-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPWROXEQAURAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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